4-(4-Isopropoxyphenyl)-butyric acid

Description

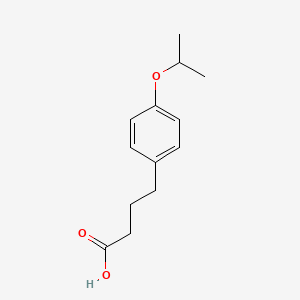

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-propan-2-yloxyphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-10(2)16-12-8-6-11(7-9-12)4-3-5-13(14)15/h6-10H,3-5H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFSIMFWYLKSHRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 4 Isopropoxyphenyl Butyric Acid and Its Precursors

Established Synthetic Routes to 4-(4-Isopropoxyphenyl)-butyric Acid and Key Intermediates.

The traditional and most widely employed methods for synthesizing this compound rely on a two-step process: the formation of a keto-acid intermediate via Friedel-Crafts acylation, followed by the reduction of the ketone functionality.

Synthesis via Friedel-Crafts Acylation of Aromatic Substrates with Butyrolactone or Succinic Anhydride (B1165640).

The cornerstone of this synthetic approach is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring. vedantu.comorganic-chemistry.org In the synthesis of the precursor for this compound, the aromatic substrate is cumene (B47948) (isopropylbenzene), and the acylating agent can be either γ-butyrolactone or succinic anhydride. google.commdpi.com

The reaction is typically catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being the most common choice. vedantu.comgoogle.com The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion. This electrophile then attacks the electron-rich aromatic ring of cumene. The isopropyl group on the benzene (B151609) ring is an ortho-, para-director, leading to the formation of the desired para-substituted product, 4-oxo-4-(4-isopropoxyphenyl)butanoic acid.

The reaction using succinic anhydride proceeds via the formation of an acylium ion intermediate after the anhydride reacts with the Lewis acid. stackexchange.comguidechem.com This is followed by an electrophilic attack on the aromatic ring, and subsequent workup yields the keto-acid. vedantu.com A patent describes a method for producing 4-alkoxyphenyl-4-oxo-butyric acids by condensing an alkoxybenzene with succinic anhydride using a Lewis acid in a dichlorobenzene solvent. google.com

Similarly, the reaction with γ-butyrolactone in the presence of a Lewis acid catalyst like aluminum chloride can also yield the corresponding phenylbutyric acid derivative after neutralization. google.comwipo.intchemicalbook.com

Mechanochemical methods, which involve solvent-free ball-milling, have also been explored for Friedel-Crafts acylations, offering a more environmentally friendly alternative to traditional solvent-based methods. nih.gov

Table 1: Friedel-Crafts Acylation for the Synthesis of 4-Oxo-4-(4-isopropoxyphenyl)butanoic Acid

| Aromatic Substrate | Acylating Agent | Catalyst | Key Features |

| Cumene (Isopropylbenzene) | Succinic Anhydride | AlCl₃ | Forms the para-substituted keto-acid precursor. |

| Cumene (Isopropylbenzene) | γ-Butyrolactone | AlCl₃ | An alternative route to the butyric acid derivative. |

Reductive Transformations of 4-Oxo-4-(4-isopropoxyphenyl)butanoic Acid Precursors.

Once the key intermediate, 4-oxo-4-(4-isopropoxyphenyl)butanoic acid, is synthesized, the next step involves the reduction of the ketone group to a methylene (B1212753) group to yield the final product, this compound. Several classic reduction methods are effective for this transformation.

The Clemmensen reduction is a widely used method for the reduction of ketones to alkanes. orgsyn.org This reaction is carried out using amalgamated zinc (Zn(Hg)) in the presence of concentrated hydrochloric acid. orgsyn.org The reaction mixture is typically heated for an extended period to ensure complete reduction.

Another powerful method is the Wolff-Kishner reduction . This reaction involves the formation of a hydrazone from the ketone, which is then heated with a strong base, such as potassium hydroxide (B78521) or sodium ethoxide, in a high-boiling solvent like ethylene (B1197577) glycol. The hydrazone decomposes to yield the alkane, nitrogen gas, and water.

Catalytic hydrogenation is also a viable method. For instance, 4-(4-methoxyphenyl)-4-oxobutyric acid has been successfully reduced to 4-(4-methoxyphenyl)butyric acid using 10% palladium on carbon as a catalyst in a mixture of ethyl acetate (B1210297) and acetic acid under hydrogen pressure. google.com This method offers a milder alternative to the Clemmensen and Wolff-Kishner reductions.

Kinetic and mechanistic studies on the oxidation of 4-oxo-4-phenylbutanoic acid have also been conducted using various oxidizing agents, which provides insight into the reactivity of the keto-acid functionality. orientjchem.org

Table 2: Reduction Methods for 4-Oxo-4-(4-isopropoxyphenyl)butanoic Acid

| Reduction Method | Reagents | Key Features |

| Clemmensen Reduction | Amalgamated Zinc (Zn(Hg)), Hydrochloric Acid (HCl) | Strong acidic conditions, suitable for acid-stable compounds. orgsyn.org |

| Wolff-Kishner Reduction | Hydrazine (B178648) (N₂H₄), Strong Base (e.g., KOH) | Strong basic conditions, suitable for base-stable compounds. |

| Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C) | Milder conditions, often high yielding. google.com |

Novel and Optimized Synthetic Strategies for Substituted Butyric Acids.

Research continues to explore more efficient, environmentally friendly, and versatile methods for the synthesis of substituted butyric acids. These novel strategies often focus on improving yields, reducing waste, and expanding the scope of accessible analogs.

One area of development involves the use of alternative catalysts and reaction conditions for the Friedel-Crafts acylation. For example, zeolite beta catalysts have been used for the acylation of isobutylbenzene (B155976) with acetic anhydride, offering a reusable and more eco-friendly alternative to stoichiometric Lewis acids. google.com

Esterification methods, such as the Steglich esterification using N-ethyl-N′-(3-dimethylaminopropyl) carbodiimide (B86325) (EDC) and 4-dimethylaminopyridine (B28879) (DMAP), have been employed to synthesize butyrate (B1204436) esters of other molecules, demonstrating alternative ways to incorporate the butyric acid moiety. nih.gov

Furthermore, photochemical methods are being investigated for the transformation of various compounds in the presence of low-molecular-weight organic acids, including butyric acid, which could open new avenues for functionalization. acs.org

Stereoselective Synthesis Approaches for Chiral Analogs of this compound.

The development of stereoselective synthetic routes is crucial for producing chiral analogs of this compound, which may have distinct biological activities. These methods aim to control the three-dimensional arrangement of atoms in the molecule, leading to the formation of a single enantiomer or diastereomer.

One common strategy involves the use of chiral auxiliaries or catalysts in the synthetic sequence. For example, enantioselective synthesis has been achieved for related structures through methods like Evans amination and diastereoselective bromolactonization to establish chiral centers. researchgate.net

Crystallization-induced diastereomer transformations (CIDT) represent another powerful technique for obtaining stereochemically pure compounds. researchgate.net This method relies on the selective crystallization of one diastereomer from a mixture, driving the equilibrium towards the desired product.

The asymmetric hydrogenation of prochiral precursors is also a widely used approach. Catalysts containing chiral ligands can effectively introduce stereocenters with high enantioselectivity.

While specific examples for the direct stereoselective synthesis of this compound are not extensively detailed in the provided context, the principles of asymmetric synthesis are broadly applicable to the creation of its chiral derivatives.

Structural Modification and Design of 4 4 Isopropoxyphenyl Butyric Acid Derivatives

Systematic Exploration of Substituent Effects on the Isopropoxyphenyl Ring

The isopropoxyphenyl ring is a key structural component, and alterations to this aromatic system can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability. The systematic introduction of various substituents onto the phenyl ring allows for a detailed exploration of structure-activity relationships (SAR).

Research into substituent effects on phenolic compounds and other aromatic rings provides a foundational understanding of how such changes could impact 4-(4-isopropoxyphenyl)-butyric acid. nih.govrsc.org The influence of a substituent is largely determined by its electronic nature—whether it is electron-donating or electron-withdrawing—and its steric bulk. rsc.orgepa.gov

Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH₃) or additional alkyl groups can increase the electron density of the phenyl ring. This modification can enhance interactions with certain biological targets and may alter the pKa of the molecule.

Electron-Withdrawing Groups (EWGs): Halogens (e.g., -F, -Cl) or nitro groups (-NO₂) decrease the electron density of the ring. Introducing an EWG like fluorine can be used to block metabolic oxidation at that position, thereby improving the pharmacokinetic profile of the compound. cambridgemedchemconsulting.com

A systematic study would involve synthesizing a library of compounds with varied substituents at different positions on the phenyl ring and evaluating their subsequent effects. Such an analysis, often guided by Hammett constants, can lead to the development of quantitative structure-activity relationships (QSAR) for this class of compounds. nih.gov

Table 1: Conceptual Substituent Effects on the Isopropoxyphenyl Ring

| Substituent Type | Example Group | Potential Effects |

|---|---|---|

| Electron-Donating | -OCH₃, -CH₃ | Increased electron density, potential modulation of target binding |

| Electron-Withdrawing | -Cl, -CF₃ | Decreased electron density, potential to block metabolism, altered pKa |

| Halogen | -F | Can improve metabolic stability and binding interactions |

Derivatization Strategies for the Butyric Acid Side Chain

The butyric acid side chain is a prime target for modification due to the reactivity of its carboxylic acid group and the potential to introduce new functional groups along the aliphatic chain. These changes can impact solubility, cell permeability, and the ability to form new interactions with biological targets.

The introduction of an amino group transforms the molecule into an amino acid analog, which can serve as a building block for more complex structures or interact with new biological targets. nih.gov The synthesis of β-amino acids, for instance, is a well-established field.

A plausible synthetic route to an analog like 4-amino-3-(4-isopropoxyphenyl)butanoic acid could be adapted from methods used to create similar structures. For example, the synthesis of N-(4-hydroxyphenyl)-β-alanine derivatives involves the reaction of 4-aminophenol (B1666318) with acrylic acid or its esters. nih.gov A similar approach could be envisioned starting with 4-isopropoxyaniline. Furthermore, advanced synthetic strategies have been developed for complex amino acids, such as (3S,4R)-3-amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic acid, which showcase methods for controlling stereochemistry and introducing diverse functional groups. nih.gov These methodologies could be adapted to produce chiral versions of amino-derivatized this compound.

Introducing a ketone functional group into the butyric acid side chain, as seen in 4-oxo-4-(4-isopropoxyphenyl)butyric acid , creates a new point for chemical interaction and changes the chain's flexibility. chemenu.combldpharm.com The synthesis of such keto acids can be achieved through various methods. One common approach is the Friedel-Crafts acylation, where a substituted benzene (B151609) (like isopropoxybenzene) reacts with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the keto acid.

The reactivity of the newly introduced ketone allows for further derivatization. For example, it can react with hydrazines to form hydrazones or be used in condensation reactions to build more complex heterocyclic systems. mdpi.com The synthesis of related structures, such as 4-oxo-4-[3-(2-oxo-1-pyrrolidinyl)propylamino]butyric acid, highlights how the keto group can serve as a handle for adding further complexity to the molecule. prepchem.com

The carboxylic acid functional group is often associated with poor membrane permeability and rapid metabolism. nih.govresearchgate.net Bioisosteric replacement, where the carboxylic acid is substituted with a group of similar size, shape, and electronic properties, is a key strategy to overcome these limitations. drughunter.comnih.gov

Common bioisosteres for carboxylic acids include:

Tetrazoles: This acidic heterocycle often mimics the charge and hydrogen bonding capabilities of a carboxylic acid. However, its high acidity can sometimes negatively impact oral absorption. drughunter.com

Acyl Sulfonamides: These groups are also acidic and can form similar interactions as carboxylic acids but often possess greater lipophilicity and metabolic stability. nih.gov

Hydroxamic Acids: This functional group can also act as a carboxylic acid mimic.

Hydroxyisoxazoles: These planar, acidic heterocyles are effective carboxylic acid surrogates and have been used in the development of neurotransmitter analogs. nih.gov

The choice of bioisostere is highly context-dependent, and the replacement can lead to derivatives with improved potency, selectivity, and pharmacokinetic profiles. nih.gov

Table 2: Common Bioisosteric Replacements for the Carboxylic Acid Group

| Original Group | Bioisosteric Replacement | Key Properties | Reference |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Tetrazole | Acidic, mimics charge and H-bonding | drughunter.com |

| Carboxylic Acid (-COOH) | Acyl Sulfonamide (-CONHSO₂R) | Acidic, increased lipophilicity | nih.gov |

| Carboxylic Acid (-COOH) | Hydroxamic Acid (-CONHOH) | H-bonding capability | researchgate.net |

Design of Hybrid Compounds Incorporating Heterocyclic Scaffolds (e.g., pyridazine (B1198779), pyrimidinone)

Hybridization involves covalently linking two or more pharmacophores to create a single molecule with a potentially synergistic or multi-target profile. nih.gov Incorporating heterocyclic scaffolds like pyridazine or pyrimidinone into the this compound structure can introduce new biological activities and improve drug-like properties.

For instance, research has shown that 4-oxo-butanoic acid derivatives can be used as precursors to synthesize pyridazinone rings. mdpi.com The butanoic acid derivative can be cyclized by reacting it with hydrazine (B178648), leading to the formation of a stable six-membered pyridazinone ring. This strategy could be applied to 4-oxo-4-(4-isopropoxyphenyl)butyric acid to generate novel hybrid compounds. Pyridine-based heterocycles are among the most common in FDA-approved drugs, valued for their ability to engage in hydrogen bonding and accommodate diverse substitution patterns. nih.gov The synthesis of such hybrids could impart new therapeutic properties, drawing from the known activities of the incorporated heterocyclic systems.

Structure Activity Relationship Sar Studies of 4 4 Isopropoxyphenyl Butyric Acid Analogs

Correlation of Specific Structural Features with Biological Activities of Derivatives

The biological activity of 4-(4-isopropoxyphenyl)-butyric acid analogs is intricately linked to their structural features. Even minor chemical modifications can lead to significant changes in their therapeutic effects. SAR studies on related phenylbutyric acid derivatives have demonstrated that the nature and position of substituents on the phenyl ring, as well as alterations to the butyric acid chain, are critical determinants of activity.

For instance, in a series of substituted biphenyl (B1667301) butanoic acid derivatives designed as neprilysin inhibitors, the introduction of a chlorine atom at the R2 position of the second phenyl ring resulted in a 17-fold increase in activity compared to the unsubstituted analog. nih.gov A methyl group at the same position yielded a comparable improvement in potency, suggesting that these substituents likely occupy a specific subsite in the target enzyme, leading to enhanced van der Waals interactions and improved binding affinity. nih.gov However, the introduction of bulkier groups or those capable of hydrogen bonding did not lead to further increases in potency. nih.gov

These findings underscore the importance of the size and electronic properties of substituents on the aromatic ring in dictating biological response. While direct SAR data for this compound analogs is limited in publicly available literature, these examples from closely related compounds provide a framework for predicting how structural modifications might influence their activity.

Table 1: Structure-Activity Relationship of Substituted Biphenyl Butanoic Acid Analogs as Neprilysin Inhibitors nih.gov

| Compound | R2 Substituent | IC50 (nM) |

| 4 | H | 100 |

| 13 | Cl | 6 |

| 14 | F | 18 |

| 15 | Br | 10 |

| 16 | CH3 | 6 |

| 17 | OCH3 | 25 |

| 18 | CF3 | 30 |

| 19 | CN | 50 |

| 20 | OH | 80 |

| 21 | NH2 | >100 |

| 22 | COOH | >100 |

| 23 | SO2NH2 | >100 |

This table is adapted from a study on biphenyl butanoic acid derivatives and is presented to illustrate the principles of SAR in related compounds.

Influence of the Isopropoxy Group and Aromatic Substitutions on Molecular Interactions

The isopropoxy group at the para-position of the phenyl ring in this compound plays a significant role in its molecular interactions. This group can influence the compound's lipophilicity, electronic properties, and steric profile, all of which are critical for binding to biological targets. The branched nature of the isopropyl group can provide a better fit into specific hydrophobic pockets of a receptor or enzyme compared to a linear alkoxy group.

Substitutions on the aromatic ring can further modulate these interactions. Electron-donating groups, such as methoxy (B1213986) (OCH₃), can increase the electron density of the phenyl ring, potentially enhancing pi-pi stacking interactions with aromatic residues in the binding site. kne-publishing.com Conversely, electron-withdrawing groups can alter the electrostatic potential of the molecule, which may be favorable for other types of interactions.

For example, a review of the SAR of various natural and synthetic compounds highlighted that the introduction of a methoxy group at certain positions could enhance cytotoxic effects in some series, while in others, additional methoxy groups led to a reduction in activity. kne-publishing.com This indicates that the position and number of such substituents are critical and their effect is highly dependent on the specific biological target.

Impact of Butyric Acid Chain Length and Functionalization on Biological Recognition

The butyric acid side chain is a key functional component of this compound, and its length and functionalization are critical for biological recognition. The carboxylic acid group is often essential for interacting with key residues in a binding site, such as positively charged amino acids, through ionic bonds or hydrogen bonds.

Studies on prodrugs of butyric acid have shown that modifications to the carboxylic acid moiety can significantly impact biological activity. For instance, esterification of the carboxylic acid can lead to prodrugs that release the active butyric acid intracellularly. nih.gov The nature of the ester can influence the rate of hydrolysis and, consequently, the concentration of the active compound at the target site. nih.gov

Furthermore, the length of the alkyl chain is crucial. In a study of pivalyloxymethyl esters, the butyrate (B1204436) derivative (AN-9) was significantly more potent than the corresponding propionate, isobutyrate, or valerate (B167501) esters, highlighting the optimal nature of the four-carbon chain for its specific anticancer activity. nih.gov This suggests that the distance and flexibility afforded by the butyric acid chain are finely tuned for optimal interaction with its biological target.

Research on a lipophilic derivative of 4-phenylbutyric acid, 2-isopropyl-4-phenylbutanoic acid, demonstrated that it was 2- to 10-fold more effective than the parent compound in preventing protein aggregation. This highlights that substitution on the butyric acid chain itself can significantly enhance biological activity, likely by increasing lipophilicity and improving cellular uptake or interaction with the target protein.

Conformational Analysis and its Implications for SAR

The three-dimensional conformation of this compound and its analogs is a critical factor in their interaction with biological targets. The flexibility of the butyric acid chain allows the molecule to adopt various spatial arrangements, and the most stable, low-energy conformation is not necessarily the one that binds to a receptor.

Conformational analysis aims to identify the preferred spatial orientation of the molecule and how different substituents influence this. The isopropoxy group and other aromatic substitutions can impose steric constraints that favor certain conformations over others. Similarly, modifications to the butyric acid chain can alter its flexibility and the relative positioning of the carboxylic acid group and the aromatic ring.

Pre Clinical Biological Research and Molecular Targets of 4 4 Isopropoxyphenyl Butyric Acid Derivatives

In Vitro Biological Evaluation in Defined Cellular and Enzymatic Systems

The endoplasmic reticulum (ER) is a critical organelle for protein folding and maintaining cellular balance. jebms.org When this process is disrupted, it leads to ER stress, which is implicated in a variety of diseases, including neurodegenerative disorders. jebms.orgnih.gov Derivatives of 4-phenylbutyric acid (4-PBA), a related compound, have been investigated for their ability to mitigate ER stress. nih.govsemanticscholar.orgnih.gov These compounds can act as chemical chaperones, helping to prevent the aggregation of misfolded proteins and thereby reducing ER stress-induced cell death. semanticscholar.orgresearchgate.net

For instance, 4-PBA has been shown to reduce the accumulation of Parkin-associated endothelin receptor-like receptor (Pael-R), a protein involved in a form of Parkinson's disease. nih.govsemanticscholar.org By preventing the buildup of this and other proteins, these compounds help maintain proteostasis, the balance of protein synthesis, folding, and degradation. Studies have shown that the effectiveness of these fatty acid derivatives in preventing protein aggregation and protecting against ER stress-induced cell death can be influenced by the length of their carbon chains. nih.govsemanticscholar.org Specifically, 4-(4-Methoxyphenyl) butanoic acid (4-MPB) has demonstrated protective effects against neuronal cell death induced by ER stress. semanticscholar.org Furthermore, 4-PBA has been found to suppress ER stress in chondrocytes, the cells responsible for cartilage formation, suggesting its potential in treating ER-stress-related skeletal disorders. nih.gov In models of periodontitis, 4-PBA has been shown to suppress ER stress and reduce the secretion of inflammatory molecules. nih.gov

Table 1: Investigated Effects of 4-Phenylbutyric Acid Derivatives on Cellular Homeostasis

| Compound/Derivative | Investigated Effect | Model System | Key Findings |

|---|---|---|---|

| 4-Phenylbutyric acid (4-PBA) | Reduction of ER stress | Neuronal cells, Chondrocytes, Periodontal ligament stem cells | Reduces accumulation of Pael-R, protects against tunicamycin-induced cell death, suppresses inflammatory responses. nih.govsemanticscholar.orgnih.gov |

| 3-Phenylpropionic acid (3-PPA) | Reduction of ER stress | Neuronal cells | Suppressed neuronal cell death caused by ER stress induced by the overexpression of Pael-R. nih.govsemanticscholar.org |

| 5-Phenylvaleric acid | Prevention of protein aggregation | In vitro (lactalbumin, bovine serum albumin) | Prevented aggregation of proteins. nih.gov |

| 6-Phenylhexanoic acid | Prevention of protein aggregation | In vitro (lactalbumin, bovine serum albumin) | Prevented aggregation of proteins. nih.gov |

| 4-(4-Methoxyphenyl) butanoic acid (4-MPB) | Protection against ER stress-induced cell death | Neuronal cells | Showed protective effects against ER stress-induced neuronal cell death. semanticscholar.org |

Derivatives of 4-(4-isopropoxyphenyl)-butyric acid have been investigated for their ability to modulate the activity of various enzymes. One area of focus has been the inhibition of tyrosinase, a key enzyme in melanin (B1238610) production, making it a target for agents aimed at treating hyperpigmentation. nih.govnih.govgoogle.com For example, a derivative, 4-((4-hydroxyphenyl)sulfanyl)but-3-en-2-one, was found to be a good substrate for mushroom tyrosinase. nih.gov

Butyric acid and its derivatives have also been explored for their broader biological activities, which can include the inhibition of enzymes like histone deacetylases (HDACs). semanticscholar.orgnih.gov The HDAC inhibitory function of butyrate (B1204436) contributes to its ability to promote antimicrobial activity in macrophages. nih.gov While not directly focused on this compound, this highlights a potential mechanism for related compounds.

The C-C chemokine receptor 6 (CCR6) and its ligand CCL20 are key players in immune responses and have been implicated in inflammatory diseases and cancer. nih.govbiorxiv.org Research has focused on developing antagonists for this receptor. nih.govnih.govbiorxiv.org While specific studies on this compound derivatives targeting CCR6 are not detailed in the provided results, the general interest in modulating this receptor suggests a potential avenue for future research with structurally related compounds. General studies on butyric acid derivatives have shown they can influence various signaling pathways. For instance, a novel derivative, pivalyloxymethyl butyrate (AN-9), is thought to act by being metabolized intracellularly to butyric acid, which then exerts its effects. nih.gov

Derivatives of this compound and related structures have been evaluated for their effects on bacteria and fungi. Quorum sensing (QS) is a bacterial communication process that often controls virulence and biofilm formation, making it an attractive target for antimicrobial strategies. nih.govmdpi.commdpi.complos.orgnih.gov Some N-acylhomoserine lactone analogs, which share structural similarities with QS signaling molecules, have been synthesized and shown to inhibit biofilm formation in pathogenic bacteria like Pseudomonas aeruginosa without affecting bacterial growth. nih.gov These compounds can downregulate the expression of genes involved in QS. nih.gov

The antimicrobial activity of various butyric acid and other related derivatives has been demonstrated against a range of pathogens. mdpi.commdpi.commdpi.comnih.gov For example, newly synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives have shown inhibitory effects against Gram-positive bacteria. nih.gov Furthermore, some 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have exhibited activity against multidrug-resistant bacterial and fungal pathogens. mdpi.com The formation of biofilms, which are communities of microorganisms encased in a protective matrix, is a major challenge in treating infections. nih.gov Compounds that can inhibit biofilm formation are therefore of significant interest. nih.govmdpi.complos.org

Table 2: Antimicrobial and Anti-biofilm Activity of Related Derivatives

| Compound/Derivative Class | Activity | Target Organism(s) | Key Findings |

|---|---|---|---|

| N-acylhomoserine lactone analogs | Quorum sensing inhibition, Anti-biofilm | Pseudomonas aeruginosa | Downregulated expression of QS genes, inhibited biofilm formation without affecting bacterial growth. nih.gov |

| 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives | Antimicrobial | Gram-positive bacteria (e.g., S. aureus) | Effectively inhibited the growth of Gram-positive bacteria. nih.gov |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | Antimicrobial | Multidrug-resistant bacteria and fungi | Showed structure-dependent activity against ESKAPE bacteria and drug-resistant Candida species. mdpi.com |

Derivatives of this compound and related compounds have been explored in various pre-clinical disease models. In the context of cancer, a derivative of 4-mercaptophenol (B154117) was designed as a potential anti-melanoma agent and showed significant cytotoxic activity against B16F1 murine melanoma cells. nih.gov Another butyric acid derivative, pivalyloxymethyl butyrate (AN-9), has been shown to inhibit the growth of Lewis lung carcinoma cells in vitro. nih.gov

In the area of neuroprotection, 4-phenylbutyric acid (4-PBA) and its derivatives are being investigated as potential therapeutics for neurodegenerative diseases. semanticscholar.orgresearchgate.netdavidpublisher.com Their neuroprotective effects are often attributed to their role as chemical chaperones that can reduce the aggregation of misfolded proteins and suppress endoplasmic reticulum stress. semanticscholar.orgresearchgate.net

The anti-inflammatory properties of related compounds have also been a focus of research. nih.govmdpi.commdpi.com For instance, 4-phenyl-3-butenoic acid has been shown to be active in a model of chronic inflammation. nih.gov The anti-inflammatory effects of these compounds are often linked to the inhibition of pro-inflammatory mediators. nih.govmdpi.com

In Vivo Pre-clinical Investigations Using Animal Models

In vivo studies are crucial for evaluating the potential of a compound in a living organism. nih.gov Butyric acid derivatives have been tested in various animal models. For example, the butyric acid releaser N-(1-carbamoyl-2-phenyl-ethyl) butyramide (B146194) was shown to increase butyrate serum concentrations in mice, demonstrating its bioavailability. nih.gov In a Lewis lung carcinoma model, the derivative AN-9 increased the survival of mice and reduced the number of lung lesions. nih.gov Furthermore, in a rat model of periodontitis, local administration of 4-PBA was able to rescue alveolar bone resorption. nih.gov Animal models of osteomyelitis have also been used to test potential new tracers for imaging infections. nih.gov The anti-inflammatory effects of 4-phenyl-3-butenoic acid were demonstrated in a rat model of adjuvant-induced polyarthritis. nih.gov These in vivo studies provide essential information on the efficacy and pharmacokinetic properties of these compounds, bridging the gap between in vitro findings and potential clinical applications. nih.gov

Table of Compounds

| Compound Name |

|---|

| This compound |

| 4-Phenylbutyric acid (4-PBA) |

| 3-Phenylpropionic acid (3-PPA) |

| 5-Phenylvaleric acid |

| 6-Phenylhexanoic acid |

| 4-(4-Methoxyphenyl) butanoic acid (4-MPB) |

| 4-(4-Aminophenyl) butanoic acid (4-APB) |

| 4-((4-hydroxyphenyl)sulfanyl)but-3-en-2-one |

| Pivalyloxymethyl butyrate (AN-9) |

| N-(1-carbamoyl-2-phenyl-ethyl) butyramide |

| 4-phenyl-3-butenoic acid |

| N-(4-{4-fluoroanilno} butanoyl) -l-homoserine lactone (FABHL) |

| N-(4-{4-chlororoanilno} butanoyl) -l-homoserine lactone (CABHL) |

| 4-[4-(benzylamino)butoxy]-9H-carbazole |

| 3-((4-hydroxyphenyl)amino)propanoic acid |

| Tunicamycin |

| Thiamidol |

| Kojic acid |

| Ciprofloxacin |

| Amoxicillin |

| Ampicillin |

| Amphotericin B |

| Dexamethasone |

| Resveratrol |

| Gallic acid |

| Bisacurone |

| Curcumin |

| Oleic acid |

| Sitagliptin |

| Valproate |

| Lactic acid |

| Ketone bodies |

| Tauroursodeoxycholic acid |

| Daidzein |

| Genistein |

| Glycitein |

| 7,8,4'-trihydroxyisoflavone |

| 7,3',4'-trihydroxyisoflavone |

| 6,7,4'-trihydroxyisoflavone |

| 5,7,8,4'-tetrahydroxyisoflavone |

| Aurones |

| 4,6,4'-trihydroxyaurone |

| Umbelliferone |

| 6,7-dihydroxycoumarin (Esculetin) |

| Daphnetin |

| Scopoletin |

| 4-hydroxycoumarin |

| Coumarin |

| Piperine |

| Embeline |

| N-decanoyl-L-homoserine benzyl (B1604629) ester |

| Thiolactones |

| 3-benzene lactic acid (PLA) |

| 4-nitropyridine-N-oxide (NPO) |

| S-phenyl-L-cysteine sulfoxide |

| Diphenyl disulfide |

| 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) |

| 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid (AOPHA) |

Pharmacodynamic Profiling in Pre-clinical Systems

Preclinical studies utilizing animal models have been instrumental in characterizing the pharmacodynamic effects of 4-phenylbutyric acid (4-PBA), a key derivative of the this compound scaffold. These investigations have revealed significant protective effects in models of cardiac and renal injury.

In a rat model of isoproterenol-induced myocardial infarction, administration of 4-PBA demonstrated a notable improvement in cardiac hemodynamics. nih.gov The compound was observed to counteract the heart-weakening effects of isoproterenol (B85558) by enhancing cardiac muscle power. nih.gov This was evidenced by the reversal of key hemodynamic parameters, indicating a restoration of cardiac function. nih.gov

Similarly, in a mouse model of renal ischemia-reperfusion injury, 4-PBA treatment led to a significant decrease in the renal arterial resistance index. nih.gov This suggests an improvement in renal blood flow and a reduction in tissue damage following ischemic insult.

The pharmacodynamic effects of 4-PBA in these preclinical models are summarized in the table below.

| Preclinical Model | Key Pharmacodynamic Effects of 4-PBA | Reference |

| Rat Model of Myocardial Infarction | - Increased Mean Arterial Pressure (MAP)- Increased Left Ventricular Systolic Pressure (LVSP)- Increased Maximum Rate of Left Ventricular Pressure Rise (LV dP/dtmax)- Increased Minimum Rate of Left Ventricular Pressure Fall (LV dP/dtmin)- Decreased Left Ventricular End-Diastolic Pressure (LVEDP) | nih.gov |

| Mouse Model of Renal Ischemia-Reperfusion Injury | - Significantly decreased Renal Arterial Resistance Index (RRI) | nih.gov |

Elucidation of Potential Mechanisms of Action in Complex Biological Systems

The therapeutic effects of 4-phenylbutyric acid (4-PBA) observed in preclinical models are underpinned by its activity as a chemical chaperone that mitigates endoplasmic reticulum (ER) stress. nih.govresearchgate.net ER stress is a cellular response to the accumulation of unfolded or misfolded proteins, a condition implicated in a variety of diseases. 4-PBA helps to alleviate this stress, thereby restoring cellular homeostasis.

In the context of cardiac injury, 4-PBA is described as a chaperone-mediated autophagy (CMA) inducer, which facilitates the clearance of damaged cellular components through lysosomal degradation. nih.gov This action is thought to reduce the burden of misfolded proteins that accumulate after a myocardial infarction. nih.gov

Studies on renal ischemia-reperfusion injury have further elucidated the molecular mechanisms. Treatment with 4-PBA was found to significantly decrease apoptosis and the expression of key proteins involved in ER stress and apoptosis pathways. nih.gov These include cyclophilin D (CypD), cytochrome c, eukaryotic translation initiation factor 2α (eIF2α), and glucose-regulated protein 78 (GRP78). nih.gov By downregulating these factors, 4-PBA is believed to reduce cellular oxygen free radicals and apoptosis, leading to an amelioration of the ER stress response and subsequent tissue injury. nih.gov Furthermore, 4-PBA has been shown to decrease the expression of intercellular adhesion molecule (ICAM)-1 and vascular adhesion molecule (VCAM)-1, which are involved in inflammatory responses. nih.gov

Research in a mouse model of Col4a1 disease, a condition associated with ER stress, also demonstrated that 4-PBA treatment reduced the levels of the ER stress markers Bip and ATF4. researchgate.net

The key molecular targets and mechanisms of action identified for 4-PBA in preclinical studies are detailed in the table below.

| Biological System | Molecular Mechanism | Key Molecular Targets | Reference |

| Cardiac Myocytes (post-infarction) | Induction of Chaperone-Mediated Autophagy (CMA) | Not explicitly detailed | nih.gov |

| Renal Cells (ischemia-reperfusion) | Alleviation of Endoplasmic Reticulum (ER) Stress, Reduction of Apoptosis and Inflammation | - Cyclophilin D (CypD) - Cytochrome c - Eukaryotic translation initiation factor 2α (eIF2α) - Glucose-regulated protein 78 (GRP78) - Intercellular Adhesion Molecule (ICAM)-1 - Vascular Adhesion Molecule (VCAM)-1 | nih.gov |

| Col4a1 Disease Model | Alleviation of Endoplasmic Reticulum (ER) Stress | - Binding immunoglobulin protein (Bip) - Activating transcription factor 4 (ATF4) | researchgate.net |

Advanced Methodologies for Characterization and Analysis in Research of 4 4 Isopropoxyphenyl Butyric Acid and Its Derivatives

Spectroscopic Techniques for Comprehensive Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

Spectroscopic methods are fundamental in determining the molecular structure of 4-(4-isopropoxyphenyl)-butyric acid and its analogs. Each technique provides unique information that, when combined, allows for an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the butyric acid chain protons, and the isopropoxy group protons would be expected. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals provide detailed information about the connectivity and chemical environment of each proton. Similarly, the ¹³C NMR spectrum would show a unique signal for each carbon atom in a different chemical environment, confirming the carbon skeleton of the molecule. docbrown.infooatext.com For instance, the carboxyl carbon would appear at a characteristic downfield chemical shift. docbrown.info

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is often broadened due to hydrogen bonding. docbrown.inforesearchgate.net A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration of the carboxylic acid. docbrown.infoucalgary.ca Additionally, C-H stretching vibrations from the alkyl and aromatic portions of the molecule would be observed, typically in the 2850-3100 cm⁻¹ region. vscht.cz The presence of the ether linkage would be indicated by C-O stretching bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule, particularly the aromatic system. Aromatic compounds typically exhibit characteristic absorption bands in the UV region. For this compound, π-π* transitions within the phenyl ring would be expected, and the substitution pattern can influence the wavelength and intensity of these absorptions. mdpi.com

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to the molecular weight of the compound. docbrown.infonist.gov Fragmentation of the molecular ion would lead to a series of daughter ions. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH) and the carboxyl group (-COOH). libretexts.orgmiamioh.edu The fragmentation of the isopropoxyphenyl group would also produce characteristic ions.

| Spectroscopic Technique | Expected Observations for this compound |

| ¹H NMR | Signals for aromatic, butyric acid chain, and isopropoxy protons with specific chemical shifts and splitting patterns. |

| ¹³C NMR | Unique signals for each carbon, including the downfield carboxyl carbon. docbrown.info |

| Infrared (IR) | Broad O-H stretch (2500-3300 cm⁻¹), strong C=O stretch (1700-1725 cm⁻¹), C-H stretches (2850-3100 cm⁻¹). docbrown.inforesearchgate.netucalgary.ca |

| UV-Vis | Absorptions in the UV region corresponding to π-π* transitions of the aromatic ring. mdpi.com |

| Mass Spectrometry (MS) | Molecular ion peak and characteristic fragment ions from the loss of -OH, -COOH, and parts of the isopropoxyphenyl group. libretexts.orgmiamioh.edu |

Chromatographic and Separation Methods for Purity Assessment and Isolation (e.g., Liquid Chromatography-High-Resolution Mass Spectrometry)

Chromatographic techniques are essential for assessing the purity of this compound and for isolating it from reaction mixtures or biological matrices.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is a particularly powerful technique that combines the separation capabilities of liquid chromatography with the high mass accuracy and resolution of modern mass spectrometers. nih.gov This method allows for the sensitive and selective detection of the target compound and any impurities. The retention time from the LC separation provides one level of identification, while the accurate mass measurement from the HRMS provides a high degree of confidence in the elemental composition of the detected ions. nih.gov This is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. The use of derivatization agents can sometimes be employed to improve the chromatographic behavior and ionization efficiency of carboxylic acids. unimi.it

Computational and In Silico Approaches to Molecular Design and Biological Interactions

Computational methods are increasingly used to guide the design of new derivatives of this compound and to predict their biological activities.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular Docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.govnih.gov This method can be used to screen virtual libraries of this compound derivatives against a specific biological target, such as an enzyme or receptor. The docking process generates a binding score that estimates the binding affinity, helping to identify promising candidates for further investigation. nih.gov

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the ligand-target interaction. nih.gov An MD simulation tracks the movements of atoms in the ligand-protein complex over time, providing insights into the stability of the binding pose, the role of specific amino acid residues in the interaction, and the conformational changes that may occur upon binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. youtube.comnih.gov By analyzing a set of related compounds with known activities, a QSAR model can be developed to predict the activity of new, untested derivatives. youtube.com This predictive capability can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency. nih.govnih.gov

| Computational Technique | Application in the Study of this compound Derivatives |

| Molecular Docking | Prediction of binding modes and affinities to biological targets. nih.govnih.gov |

| Molecular Dynamics Simulations | Analysis of the stability and dynamics of ligand-target complexes. nih.gov |

| QSAR Modeling | Prediction of the biological activity of new derivatives based on their chemical structure. youtube.comnih.gov |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-Isopropoxyphenyl)-butyric acid, and how can reaction efficiency be optimized?

- Methodology :

- Step 1 : Start with a Friedel-Crafts acylation or alkylation of isopropoxybenzene to introduce the butyric acid side chain. For example, reacting 4-isopropoxyphenylboronic acid (analogous to ’s benzyloxyphenylboronic acid derivatives) with succinic anhydride under acidic conditions could yield the target compound.

- Step 2 : Optimize reaction parameters (temperature, catalyst, solvent polarity) using Design of Experiments (DoE). For instance, highlights the use of glutaric anhydride for synthesizing fluorobenzoyl-butyric acid derivatives, suggesting similar anhydride-based approaches.

- Step 3 : Purify via recrystallization or column chromatography, monitoring purity by HPLC (as in ’s analysis of nitro-phenylbutyric acid) .

Q. How can the structure and purity of this compound be validated?

- Analytical Techniques :

- NMR : Compare - and -NMR spectra with computational predictions (e.g., using ACD/Labs or ChemDraw).

- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF (see for nitro-phenylbutyric acid’s molecular weight validation).

- Chromatography : Use reversed-phase HPLC with UV detection (λ = 254 nm) and reference standards (e.g., ’s HPLC methods for fluorinated analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.